{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
Overview
Description
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine is a versatile chemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol This compound is known for its unique structural features, which include a benzyloxy group, a methoxy group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the phenol group followed by alkylation and subsequent deprotection. For example, the benzyloxy group can be introduced via a Williamson ether synthesis, where the phenol is reacted with benzyl bromide in the presence of a base. The methoxy group can be introduced through methylation using methyl iodide and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can facilitate binding to enzymes and receptors, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an amine group.
N-({(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl)-N-(2-methylpropyl)benzenesulfonamide: Contains a pyrrolidine ring and a benzenesulfonamide group, differing in its core structure and functional groups.
Uniqueness: {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine is unique due to its combination of benzyloxy, methoxy, and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-methylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(2)12-20-13-17-9-10-18(19(11-17)21-3)22-14-16-7-5-4-6-8-16/h4-11,15,20H,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIKQFBCCKBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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